molecular formula C16H20N2O4S3 B2778310 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5-ethylthiophene-2-sulfonamide CAS No. 941985-88-2

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5-ethylthiophene-2-sulfonamide

Cat. No. B2778310
CAS RN: 941985-88-2
M. Wt: 400.53
InChI Key: HPMXGAYAXMFHFF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5-ethylthiophene-2-sulfonamide” are not documented in the current literature .

Scientific Research Applications

Synthesis and Molecular Docking Studies

  • Research on novel sulfonamide hybrids, including those bearing carbamate/acyl-thiourea scaffolds, has been conducted to evaluate their antimicrobial activities. Such studies often involve the synthesis of new compounds followed by in vitro testing against various bacterial strains, and molecular docking studies to predict interaction mechanisms with biological targets (Hussein, 2018).

Antimicrobial and Antifungal Activities

  • Synthesis and bioactivity evaluations have been performed on various sulfonamide derivatives, showing promising results in terms of antibacterial, antifungal, and antioxidant activities. Specific compounds have exhibited notable activity compared to standard treatments, highlighting the potential of sulfonamides in medical and environmental applications (Subramanyam et al., 2017).

Drug Metabolism and Biocatalysis

  • The application of biocatalysis in drug metabolism has been explored, particularly in preparing mammalian metabolites of biaryl-bis-sulfonamide compounds using microbial systems. This approach has enabled the generation of significant quantities of metabolites for structural characterization, aiding in the development of drugs with improved pharmacokinetic profiles (Zmijewski et al., 2006).

Anti-tubercular Activity

  • Studies on novel N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide and related compounds have revealed potential anti-tubercular activity. The development of these compounds involves synthesizing and evaluating their effectiveness against Mycobacterium tuberculosis, contributing to the search for new therapeutic agents against tuberculosis (Dighe et al., 2012).

VEGFR-2 Inhibition and Anticancer Properties

  • Novel sulfonamides carrying a biologically active moiety have been designed and synthesized as VEGFR-2 inhibitors, showing potential anticancer activity. These compounds have been evaluated against various cancer cell lines, with some exhibiting significant cytotoxic effects and the ability to inhibit vascular endothelial growth factor receptor-2, suggesting their utility in cancer therapy (Ghorab et al., 2016).

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication.

Biochemical Pathways

The biochemical pathways affected by this compound are related to cell cycle regulation. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle . This can have downstream effects on DNA replication, cell division, and potentially cell survival.

Result of Action

The result of the compound’s action would depend on its specific effects on CDK2. Generally, inhibition of CDK2 can lead to cell cycle arrest, which can induce cell death in rapidly dividing cells . This could potentially be used therapeutically in conditions characterized by excessive cell division, such as cancer.

properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S3/c1-3-14-7-8-16(23-14)25(21,22)17-15-11-13(6-5-12(15)2)18-9-4-10-24(18,19)20/h5-8,11,17H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMXGAYAXMFHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5-ethylthiophene-2-sulfonamide

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